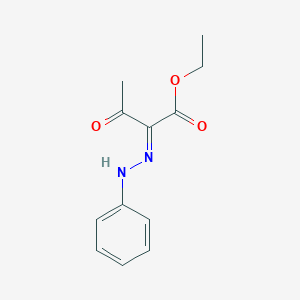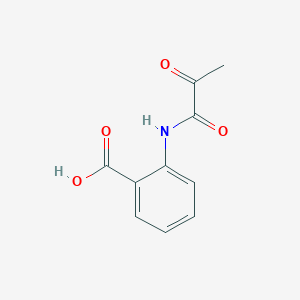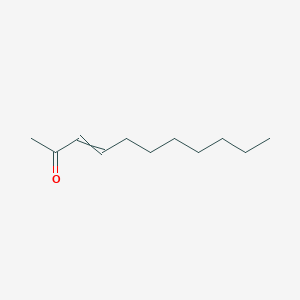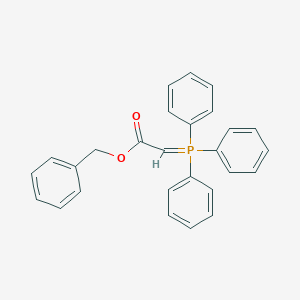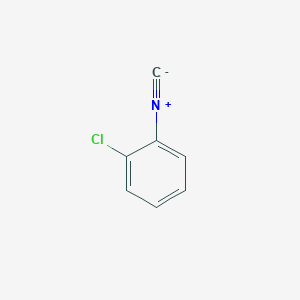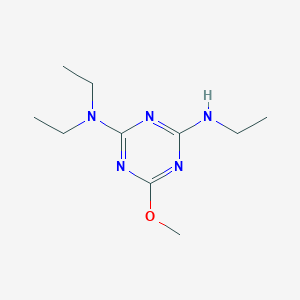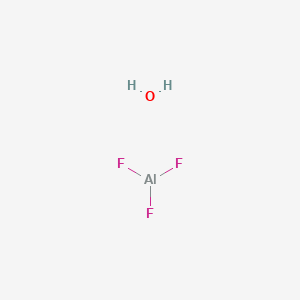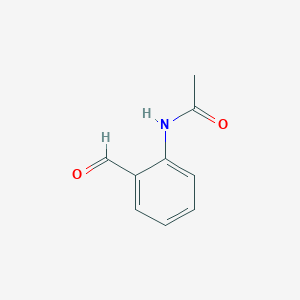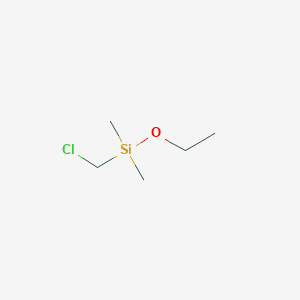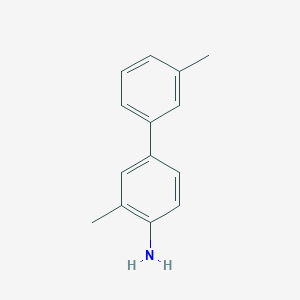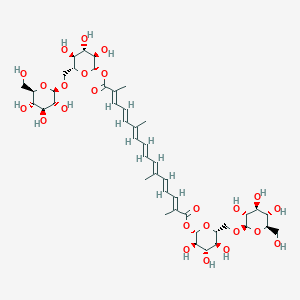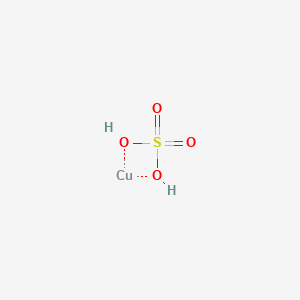
Cuprate(1-), (sulfato(2-)-O)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cuprate(1-), (sulfato(2-)-O)- is a chemical compound that has garnered significant attention in scientific research due to its potential applications in various fields. This compound is a type of cuprate complex that contains a sulfato ligand. It is known for its stability under normal laboratory conditions and its relatively easy synthesis, making it an attractive option for researchers.
準備方法
The synthesis of Cuprate(1-), (sulfato(2-)-O)- involves the reaction of cupric sulfate with a reducing agent such as sodium borohydride. This reaction takes place in an aqueous solution and is typically carried out under controlled conditions. The resulting product is a blue-colored crystalline solid that is stable under normal laboratory conditions.
化学反応の分析
Cuprate(1-), (sulfato(2-)-O)- undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield different copper oxides, while reduction reactions can produce elemental copper.
科学的研究の応用
Cuprate(1-), (sulfato(2-)-O)- has a wide range of scientific research applications. In chemistry, it is used as a catalyst in various reactions due to its ability to facilitate electron transfer processes. In biology, it has been shown to inhibit the activity of enzymes such as acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of neurotransmitters in the brain. This inhibition can be beneficial in the treatment of neurological disorders such as Alzheimer’s disease and Parkinson’s disease. In medicine, its antioxidant activity is being explored for potential therapeutic applications in oxidative stress-related diseases. In industry, it is used in the production of various copper-based materials and compounds.
作用機序
The mechanism of action of Cuprate(1-), (sulfato(2-)-O)- is not fully understood. it is believed that the compound interacts with biological molecules such as proteins and DNA, leading to changes in their structure and function. This interaction may occur through the formation of coordination complexes between the cuprate ion and the biological molecule. These complexes can alter the activity of enzymes and other proteins, leading to various biochemical and physiological effects.
類似化合物との比較
Cuprate(1-), (sulfato(2-)-O)- can be compared to other cuprate complexes, such as copper(II) sulfate and other copper-based compounds. One of the unique features of Cuprate(1-), (sulfato(2-)-O)- is its stability under normal laboratory conditions, which makes it easier to handle and store compared to other copper compounds.
Similar compounds include:
- Copper(II) sulfate
- Copper(II) oxide
- Copper(I) oxide
- Copper(II) chloride
These compounds share some chemical properties with Cuprate(1-), (sulfato(2-)-O)-, but each has its own unique characteristics and applications.
特性
CAS番号 |
12400-75-8 |
|---|---|
分子式 |
CuH2O4S |
分子量 |
161.63 g/mol |
IUPAC名 |
copper;sulfuric acid |
InChI |
InChI=1S/Cu.H2O4S/c;1-5(2,3)4/h;(H2,1,2,3,4) |
InChIキー |
UGWKCNDTYUOTQZ-UHFFFAOYSA-N |
SMILES |
OS(=O)(=O)O.[Cu] |
正規SMILES |
OS(=O)(=O)O.[Cu] |
同義語 |
Cuprate(1-), [sulfato(2-)-O]- |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[(3R,3aR,6S,6aR)-3-hydroxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] acetate](/img/structure/B84193.png)
